3-(3-Aminophenyl)-4-fluorobenzoic acid
Description
3-(3-Aminophenyl)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a benzoic acid core substituted with a fluorine atom at the 4-position and a 3-aminophenyl group at the 3-position. Its molecular formula is C₁₃H₁₀FNO₂, with a molar mass of 243.23 g/mol. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of fluorine (electron-withdrawing) and the amino group (electron-donating), which modulate electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
3-(3-aminophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVROCKXYTCLQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688643 | |
| Record name | 3'-Amino-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-77-5 | |
| Record name | 3'-Amino-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of 3-(3-Aminophenyl)-4-fluorobenzoic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield 3-(3-Nitrophenyl)-4-fluorobenzoic acid, while reduction of the carboxylic acid group may produce 3-(3-Aminophenyl)-4-fluorobenzyl alcohol.
Scientific Research Applications
3-(3-Aminophenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, the amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability . These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Variants
4-(4-Amino-2-fluorophenyl)benzoic Acid
- Molecular Formula: C₁₃H₁₀FNO₂ (same as target compound).
- Structure: The amino and fluorine groups are located on the phenyl ring at the 4- and 2-positions, respectively, while the benzoic acid is at the 4-position.
- Key Differences: Positional isomerism leads to altered electronic properties. The meta-substituted amino group in the target compound may enhance hydrogen bonding compared to the para-substituted variant .
3-Amino-4-fluorobenzoic Acid
Derivatives with Additional Functional Groups
3-(3,4-Dimethoxybenzamido)-4-fluorobenzoic Acid
- Molecular Formula: C₁₆H₁₃FNO₅.
- Structure: Features a 3,4-dimethoxybenzamido group instead of the aminophenyl group.
- Key Differences : The electron-rich methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration. Used in P-glycoprotein modulation studies for cancer therapy .
4-(3-Amino-4-(trifluoromethyl)phenyl)benzoic Acid (BA-4098)
- Molecular Formula: C₁₄H₁₀F₃NO₂.
- Structure: Contains a trifluoromethyl group adjacent to the amino group on the phenyl ring.
- Key Differences : The trifluoromethyl group increases metabolic stability and acidity (pKa ~3.5 vs. ~4.2 for the target compound). Priced at $320.00/g, reflecting its complexity .
Fluorinated Benzoic Acids with Carboxylic Acid Substituents
3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic Acid
- Molecular Formula : C₁₄H₈F₂O₄.
- Structure : Contains two fluorophenyl rings, each with a carboxylic acid group.
- CAS: 1262001-65-9 .
3-(Difluoromethyl)-4-fluorobenzoic Acid
Data Table: Structural and Functional Comparisons
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